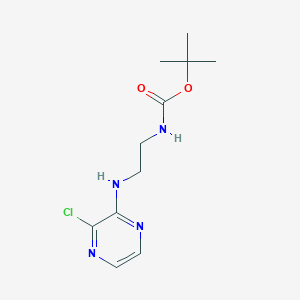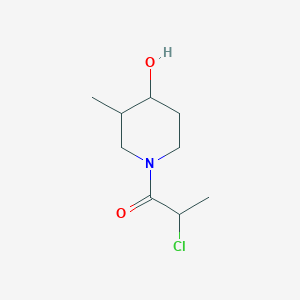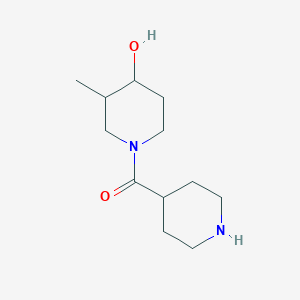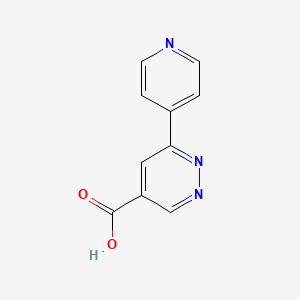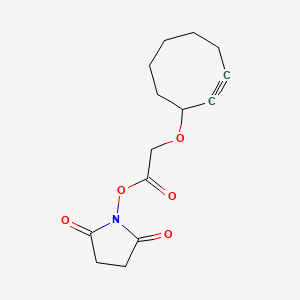
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate
Descripción general
Descripción
“2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate” is a chemical compound with the molecular formula C14H17NO5 . It is also known by other names such as “Cyclooctyne-O-NHS ester”, “(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate”, and "2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-yn-1-yloxy)acetate" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent. This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) and neutralized with ammonium hydroxide to give amine derivatives .
Molecular Structure Analysis
The molecular structure of “2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate” includes a pyrrolidin-2,5-dione ring attached to a cyclooctyne group via an ester linkage . The InChI representation of the molecule is "InChI=1S/C14H17NO5/c16-12-8-9-13 (17)15 (12)20-14 (18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.29 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has five rotatable bonds . The topological polar surface area is 72.9 Ų . The compound has a complexity of 456 .
Aplicaciones Científicas De Investigación
Biomedical Applications
This compound exhibits potential therapeutic effects against inflammation , cancer , and microbial infections . It’s being explored for its efficacy in treating various diseases due to these properties .
Antibody-Drug Conjugation (ADC)
As an ADC linker, this chemical serves as a critical component in the development of antibody-drug conjugates. These are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells .
Cancer Research
The compound’s ability to impede specific signaling pathways associated with neoplastic proliferation and advancement positions it as a promising candidate for combating various cancers .
Anticonvulsant Research
There is research into analogues of this compound for potential anticonvulsant properties, which could lead to new treatments for seizure disorders .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-8-9-13(17)15(12)20-14(18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCIPWSNSHGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



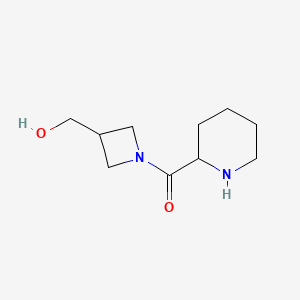
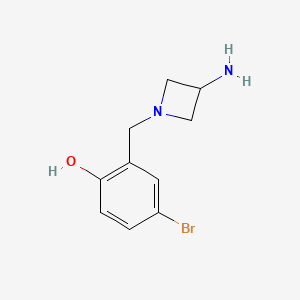
![1-{[(2-Methyloxolan-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474917.png)
![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)
![1,1,1-Trifluoro-3-[(2-methylfuran-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474919.png)
![1-{[(2-Methylfuran-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474921.png)
![(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474922.png)


